Naphthalene-2,3-diamine hydrochloride
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Overview
Description
Naphthalene-2,3-diamine hydrochloride is an aromatic diamine compound with the molecular formula C10H10N2·HCl. It is known for its fluorescent properties and is commonly used in various analytical and research applications. The compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two amino groups attached to the 2nd and 3rd positions of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-2,3-diamine hydrochloride can be synthesized through several methods. One common approach involves the reduction of 2,3-dinitronaphthalene using a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:
2,3-Dinitronaphthalene+Fe+HCl→Naphthalene-2,3-diamine hydrochloride+FeCl3+H2O
The reaction mixture is typically heated to around 50°C, and the product is isolated by crystallization from water or by dissolving in 0.1M hydrochloric acid and extracting with decalin to remove impurities .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization and filtration to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-2,3-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones.
Reduction: It can be reduced to form naphthylamines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under mild conditions.
Major Products Formed:
Oxidation: Naphthoquinones
Reduction: Naphthylamines
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Naphthalene-2,3-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the detection of nitrite and selenium through fluorometric assays.
Biology: The compound is employed in the study of enzyme activities and metabolic pathways involving nitrite and selenium.
Medicine: It is used in the development of diagnostic assays for detecting trace amounts of nitrite and selenium in biological samples.
Mechanism of Action
The mechanism of action of naphthalene-2,3-diamine hydrochloride involves its interaction with specific molecular targets. For example, in the detection of nitrite, the compound reacts with nitrosonium ions (formed from nitrite at low pH) to produce a fluorescent dye, 1H-naphthotriazole . This reaction is highly specific and allows for the sensitive detection of nitrite in various samples.
Comparison with Similar Compounds
Naphthalene-2,3-diamine hydrochloride can be compared with other similar compounds such as:
1,8-Diaminonaphthalene: Another diamine derivative of naphthalene, used in similar applications but with different reactivity and fluorescence properties.
2,3-Diaminotoluene: A derivative of toluene with similar amino group positioning but different aromatic ring structure, leading to variations in chemical behavior.
o-Phenylenediamine: A benzene derivative with two amino groups, commonly used in the synthesis of dyes and polymers.
Uniqueness: this compound is unique due to its specific positioning of amino groups on the naphthalene ring, which imparts distinct fluorescent properties and reactivity. This makes it particularly useful in analytical applications involving fluorescence detection.
Biological Activity
Naphthalene-2,3-diamine hydrochloride, also known as 2,3-diaminonaphthalene (DAN), is a compound of significant interest in biological research due to its diverse applications and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and associated case studies.
This compound is a colorless to white crystalline powder that is slightly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is primarily utilized as a fluorescent probe for detecting nitrite and selenium in biological systems . The compound's ability to form fluorescent derivatives makes it particularly useful in biochemical assays.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : Research indicates that naphthalene derivatives can intercalate into DNA, disrupting its structure and function. This property is crucial for their potential use as anticancer agents .
- Antioxidant Properties : Naphthalene derivatives have been shown to exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .
- Antimicrobial Activity : Naphthalene-2,3-diamine has demonstrated antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
Studies have demonstrated that this compound exhibits significant anticancer activity through various pathways:
- Topoisomerase Inhibition : It has been shown to inhibit topoisomerase I activity, which is essential for DNA replication and transcription. In vitro assays indicated that at concentrations above 10 μM, the compound effectively relaxed supercoiled DNA .
- Cell Proliferation Inhibition : In cancer cell lines, naphthalene-2,3-diamine has been reported to inhibit cell proliferation significantly, indicating its potential as an anticancer therapeutic agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Recent studies have reported MIC values ranging from 1 to 32 μg/mL against various bacterial strains, including drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Bacillus subtilis | 4 |
Candida albicans | 32 |
Carcinogenicity Studies
A bioassay conducted on 1,5-naphthalenediamine (closely related to naphthalene-2,3-diamine) revealed significant carcinogenic effects in Fischer 344 rats and B6C3F1 mice. The study documented increased incidences of endometrial stromal polyps and thyroid neoplasms in female subjects exposed to the compound . While this raises concerns about the safety of naphthalene derivatives, it highlights the need for further research into their biological mechanisms.
Applications in Fluorescent Probes
This compound's utility as a fluorescent probe has been extensively documented. It reacts with nitrosonium ions formed from nitrite at low pH to produce a fluorescent dye (1H-naphthotriazole), enabling sensitive detection of nitrite levels in biological samples . This application underscores the compound's versatility beyond its biological activity.
Properties
CAS No. |
80789-78-2 |
---|---|
Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
naphthalene-2,3-diamine;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-9-5-7-3-1-2-4-8(7)6-10(9)12;/h1-6H,11-12H2;1H |
InChI Key |
NFDJXVMIVTUFCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N)N.Cl |
Origin of Product |
United States |
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